1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a 3-methylthiomorpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylthiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of automated systems and advanced purification techniques would ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The 3-methylthiomorpholino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopentanol: A structurally similar compound with a hydroxyl group on the cyclopentane ring.
Cyclopentanol: Another related compound with a hydroxyl group on the cyclopentane ring.
Uniqueness
1-((3-Methylthiomorpholino)methyl)cyclopentan-1-ol is unique due to the presence of the 3-methylthiomorpholino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-[(3-methylthiomorpholin-4-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H21NOS/c1-10-8-14-7-6-12(10)9-11(13)4-2-3-5-11/h10,13H,2-9H2,1H3 |
InChI Key |
UZAXOKJAPAYLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1CC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.